Holmium disilicide
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/Ho.Si2/c;1-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXUMDZCLDXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]#[Si].[Ho] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HoSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12136-24-2 | |
| Record name | Holmium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthesis and Growth Methodologies for Holmium Disilicide
Bulk Crystal Growth Techniques for Holmium Disilicide
The production of large, high-purity single crystals is essential for fundamental characterization of the physical properties of this compound. While specific literature detailing the bulk crystal growth of HoSi₂ is limited, established techniques for growing intermetallic and rare-earth compounds, such as the Czochralski method, the Bridgman-Stockbarger technique, and the floating zone method, are highly applicable.
The Czochralski method is a widely used technique for producing large single crystals of various materials, including intermetallic compounds. icm.edu.plresearchgate.netwikipedia.orginc42.com In this process, a seed crystal is dipped into a molten bath of the constituent elements (holmium and silicon) and slowly pulled upwards while being rotated. The precise control of the temperature gradients, pulling rate, and rotation speed allows for the growth of a large, cylindrical single crystal ingot. A modified Czochralski method, often employing a levitated melt in a protective argon atmosphere, is particularly suitable for reactive materials like rare-earth elements to prevent contamination. icm.edu.pl
The Bridgman-Stockbarger technique is another robust method for growing single crystals from a melt. website-files.comwikipedia.orgalineason.combritannica.com In this method, a crucible containing the polycrystalline holmium and silicon starting materials is slowly passed through a temperature gradient. The material melts in the hotter zone and solidifies in the cooler zone, with a seed crystal often used to initiate controlled solidification. The Bridgman-Stockbarger method can be implemented in both vertical and horizontal configurations and is known for producing crystals with low dislocation densities. alineason.com
The floating zone (FZ) method offers a crucible-free approach, which is a significant advantage for growing highly pure crystals of reactive materials like this compound, as it eliminates potential contamination from the crucible. researchgate.netwaferworld.comwikipedia.orguni-kiel.de In this technique, a polycrystalline rod of HoSi₂ is vertically mounted, and a small section of the rod is melted using a focused heat source, such as an RF coil or a high-intensity lamp. This molten zone is then moved along the length of the rod, leaving behind a solidified single crystal. The floating zone method has been successfully employed to grow single crystals of other rare-earth silicates and tetraborides, suggesting its suitability for this compound. researchgate.netmdpi.com
| Technique | Principle | Advantages for this compound | Common Parameters |
| Czochralski | Pulling a single crystal from a melt. wikipedia.org | Scalable for large crystal production. inc42.com | Inert atmosphere (e.g., Argon), controlled pulling and rotation rates. icm.edu.pl |
| Bridgman-Stockbarger | Directional solidification of a melt in a crucible. wikipedia.org | Good for materials with low vapor pressure, can produce low-defect crystals. alineason.com | Controlled temperature gradient, slow translation of the crucible or furnace. |
| Floating Zone | Moving a molten zone along a polycrystalline rod. wikipedia.org | Crucible-free, resulting in high purity crystals. uni-kiel.de | Inert gas atmosphere, controlled travel rate of the molten zone. researchgate.net |
Epitaxial Thin Film Deposition of this compound
The growth of thin films of this compound on silicon substrates is of particular interest for its potential integration into semiconductor technology. Epitaxial growth, where the crystal lattice of the film aligns with that of the substrate, is crucial for achieving high-quality electronic interfaces.
Molecular Beam Epitaxy (MBE) of Holmium Silicide Films
Molecular Beam Epitaxy (MBE) is a sophisticated thin film deposition technique that occurs in an ultra-high vacuum environment, allowing for the growth of high-purity, single-crystal films with atomic-layer precision. In the MBE growth of holmium silicide, elemental holmium and silicon are co-deposited onto a heated single-crystal silicon substrate. The low deposition rates and the pristine vacuum conditions of MBE are ideal for forming sharp interfaces and controlling the film's stoichiometry and crystal structure. researchgate.netkuleuven.be Research on rare-earth oxides and silicides has demonstrated that MBE can produce high-quality epitaxial layers on silicon substrates. researchgate.net The growth process is highly dependent on parameters such as substrate temperature, the flux of the elemental sources, and the surface reconstruction of the silicon substrate. mpg.de
| Parameter | Typical Range/Value | Influence on Growth |
| Substrate Temperature | 400 - 700 °C | Affects adatom mobility, crystallinity, and interface reactions. |
| Deposition Rate | 0.1 - 1 Å/s | Influences the growth mode (2D vs. 3D) and defect density. |
| Ho:Si Flux Ratio | Variable | Determines the stoichiometry of the resulting silicide phase. |
| Substrate | Si(111), Si(001) | The crystal orientation of the substrate dictates the epitaxial relationship and morphology of the film. aps.orgresearchgate.net |
Reactive Sputtering for Holmium Silicide Coatings
Reactive sputtering is a versatile and widely used physical vapor deposition (PVD) technique for producing thin films. vaccoat.comsputtertargets.netsputtering-targets.net In this method, a holmium target is sputtered in an inert gas (e.g., argon) plasma. The sputtered holmium atoms then react with silicon from a silicon target or a silicon-containing gas on the substrate to form a this compound film. By controlling the sputtering power, gas pressure, and substrate temperature, the composition and microstructure of the deposited film can be tailored. Reactive sputtering is a more cost-effective and scalable method compared to MBE, making it suitable for large-area coatings. diva-portal.org However, achieving high-quality epitaxial films can be more challenging.
| Parameter | Typical Range/Value | Influence on Coating |
| Sputtering Power | 100 - 500 W | Affects the deposition rate and energy of sputtered particles. |
| Argon Pressure | 1 - 10 mTorr | Influences the plasma density and scattering of sputtered atoms. |
| Substrate Temperature | Room Temperature - 600 °C | Determines the crystallinity and adhesion of the film. |
| Target Material | Holmium and Silicon | The composition of the target materials dictates the stoichiometry of the film. |
Influence of Substrate Orientation on this compound Growth (e.g., Si(001), Si(111))
The crystallographic orientation of the silicon substrate plays a critical role in determining the growth mode and structure of the resulting this compound film.
On Si(111) , the deposition of holmium typically leads to the formation of two-dimensional (2D) layered structures. aps.orgmdpi.comuq.edu.au The hexagonal crystal structure of HoSi₂ has a good lattice match with the threefold symmetry of the Si(111) surface, promoting the growth of smooth, continuous epitaxial films. aps.org Studies on similar rare-earth silicides on Si(111) have shown the formation of a well-ordered silicide layer that is electronically distinct from the underlying silicon. mdpi.com
In contrast, the growth of this compound on Si(001) exhibits a pronounced anisotropy. The lattice mismatch between HoSi₂ and the fourfold symmetric Si(001) surface is highly anisotropic, being small in one direction and large in the orthogonal direction. This anisotropic strain relief mechanism drives the self-assembly of one-dimensional (1D) nanostructures, as discussed in the following section.
Nanostructure Fabrication of this compound
The ability to synthesize this compound in the form of nanostructures opens up possibilities for novel nanoelectronic and spintronic devices.
Strained Holmium Silicide Nanoisland Growth
The growth of rare-earth (RE) silicides on silicon substrates is a promising avenue for developing advanced materials for various applications, including nanowires and specialized metal/semiconductor interfaces. uq.edu.au The formation of holmium silicide on silicon can proceed via the nucleation and growth of nanoislands, particularly when holmium is deposited onto a silicon surface and subsequently annealed. uq.edu.au While the direct study of strain specifically within this compound nanoislands is an emerging area, research into holmium-doped silicon provides significant insights into the strain effects inherent in the formation of holmium-silicon compositions.
When holmium is introduced into silicon, it can induce strain in the crystal lattice. karazin.ua Raman spectroscopy studies on holmium-doped n-Si and p-Si samples reveal notable shifts in the characteristic silicon Raman peak, indicating the presence of tensile strain in the material. karazin.ua This strain is a direct consequence of the interaction between holmium and silicon atoms and the formation of new Si-Ho compositions within the silicon matrix. karazin.uaresearchgate.net The process of forming these compositions can be considered a precursor to or an integral part of silicide nanoisland formation, suggesting that such nanoislands grown from holmium-doped silicon are inherently strained.
The investigation of holmium-doped silicon through Raman spectroscopy has identified specific spectral features that correlate with induced strain and structural changes. These findings are critical for understanding the conditions that lead to strained nanoislands.
Table 1: Raman Spectroscopy Analysis of Strain in Holmium-Doped Silicon
| Sample Type | Raman Band (cm⁻¹) | Shift Relative to Si Substrate (cm⁻¹) | Implied Effect | Source |
| n-Si | 525 | -5 | Tensile Strain | karazin.ua |
| p-Si | 525 | +5 | Tensile Strain | karazin.ua |
These spectral shifts demonstrate that the incorporation of holmium into the silicon lattice alters the local atomic arrangement, leading to mechanical stress. karazin.ua As these holmium-silicon regions coalesce and grow during synthesis and annealing processes, the resulting nanoislands are expected to retain this strained characteristic. The control and understanding of this strain are crucial as it can significantly influence the electronic and physical properties of the resulting nanostructures.
Controlled Stoichiometry and Doping Strategies in this compound Synthesis
The precise control of chemical composition is fundamental to tailoring the properties of holmium silicide for specific applications. This involves managing both the ratio of holmium to silicon (stoichiometry) and the intentional introduction of impurities (doping).
Controlled Stoichiometry
Holmium silicide grown on silicon surfaces can exhibit variable stoichiometry. uq.edu.au For instance, studies have identified the formation of HoSi₂₋ₓ, where the value of 'x' represents silicon vacancies and differs depending on the growth morphology. uq.edu.au Two-dimensional (2D) silicide layers tend to be stoichiometric (x=0), while three-dimensional (3D) islanded structures are often silicon-deficient (x≈0.3). uq.edu.au
The ability to control this stoichiometry is critical, as the electronic structure of metal silicides is highly dependent on the atomic composition. nih.gov As demonstrated in other metal silicide systems like platinum silicide (PtxSi), varying the silicon content can tune the material's electronic properties between metallic and semimetallic by altering the density of states near the Fermi level. nih.gov Therefore, synthesis techniques that can precisely control the silicon vacancy concentration in holmium silicide are essential for designing materials with specific electronic characteristics.
Doping Strategies
Doping provides another powerful method to modify the properties of holmium silicide. A primary strategy for synthesizing holmium-silicon compositions involves the direct doping of silicon wafers with holmium. researchgate.net This is typically achieved through a diffusion method, where a thin film of high-purity holmium is first deposited onto a clean silicon substrate under vacuum. researchgate.net Subsequent high-temperature annealing allows the holmium atoms to diffuse into the silicon lattice, forming new chemical bonds and structural defects. karazin.uaresearchgate.net
The results of doping silicon with holmium indicate a significant impact on the material's structure, leading to the formation of Ho-Si bonds and the introduction of vacancies. karazin.uaresearchgate.net These structural modifications are the basis for the altered electronic and physical properties of the resulting material.
Table 2: Synthesis Parameters for Holmium Doping of Silicon via Diffusion
| Parameter | Value/Condition | Purpose | Source |
| Substrate | n-Si and p-Si wafers | Host material for doping | researchgate.net |
| Dopant Source | High-purity (99.999%) holmium films | Introduction of Ho atoms | researchgate.net |
| Deposition Method | Vacuum deposition | To apply a uniform Ho layer | researchgate.net |
| Annealing Temperature | 1200 °C | To facilitate diffusion of Ho into Si | researchgate.net |
| Annealing Duration | 5 hours | To achieve desired doping profile | researchgate.net |
| Post-Annealing | Rapid cooling | To stabilize the formed structures | researchgate.net |
The introduction of holmium via this method results in observable changes in the silicon's crystal structure. Raman spectroscopy has been effectively used to characterize these changes, identifying new vibrational modes associated with the Si-Ho compositions.
Table 3: Structural Effects of Holmium Doping in Silicon
| Observed Effect | Spectroscopic Evidence (Raman Peaks) | Interpretation | Source(s) |
| Formation of New Bonds | 2021 cm⁻¹ - 2150 cm⁻¹ | Interaction of Ho with Si, forming Ho-Si and Si-Ho type bonds | researchgate.net |
| Creation of Defects | Additional peaks in Raman spectra | Presence of vacancies and defects in the newly formed Si-Ho compositions | karazin.uaresearchgate.net |
| Induced Strain | Shifted Si peak at 525 cm⁻¹ | Presence of tensile strain in the material | karazin.ua |
| Microcrystallite Formation | Peak at 2190 cm⁻¹ | May be due to Ho-induced microcrystallites | researchgate.net |
These doping strategies fundamentally alter the host material, creating a new compound with distinct properties. By controlling the parameters of the doping process, such as temperature and dopant concentration, it is possible to systematically tune the structural and, consequently, the electronic characteristics of the resulting holmium silicide material.
Theoretical and Computational Investigations of Holmium Disilicide Electronic Structure
Surface Electronic Structure Modeling of Holmium Disilicide
The electronic structure at the surface of this compound, particularly when grown as thin films on silicon substrates, is of great technological importance for device applications.
Two-Dimensional and Three-Dimensional Holmium Silicide Interfaces
Holmium silicide can form both two-dimensional (2D) and three-dimensional (3D) structures when deposited on a Si(111) substrate. uq.edu.au The 2D silicide, often denoted as HoSi₂, forms at lower coverages, while at higher coverages, 3D islands of HoSi₂₋ₓ (where x is approximately 0.3) begin to form on top of the 2D layer. uq.edu.au
The electronic structures of these 2D and 3D silicide surfaces exhibit subtle differences. uq.edu.au These variations are believed to be a result of small changes in the atomic arrangement at the surface, such as the buckling of the silicon surface rumpling or the spacing between the holmium and the buckled silicon bilayer. uq.edu.au
Theoretical Prediction of Surface States and Density of States (DOS) for Holmium Silicides
Theoretical modeling, primarily through DFT, is crucial for predicting and interpreting the surface electronic states and the density of states (DOS) of holmium silicides. The DOS represents the number of available electronic states at each energy level.
For 2D HoSi₂ on Si(111), DFT calculations of the surface density of states (SDOS) show good agreement with experimental data obtained from deconvolved MDS spectra. uq.edu.au This comparison confirms the semimetallic nature of the holmium silicide films. uq.edu.au The main peak observed in the DOS of both 2D and 3D holmium silicide is attributed to the Si 3p bulk states. uq.edu.au
Surface states, which are electronic states localized at the surface, play a significant role in the electronic properties of these interfaces. Theoretical calculations help in identifying the origin of various features in the experimental spectra. For instance, a peak observed in the UPS spectra is thought to arise from a surface state with pz character derived from the dangling bonds of silicon atoms. uq.edu.au Another feature is attributed to the hybridized Ho 5d and Si 3p electronic states. uq.edu.au
Fermi Surface Topology and its Computational Analysis for Rare-Earth Silicides
The Fermi surface is a concept in condensed matter physics that describes the boundary between occupied and unoccupied electron states at absolute zero temperature. Its shape, or topology, is fundamental to understanding a material's electronic and transport properties.
Computational techniques based on DFT are the primary tools for calculating the Fermi surface. These calculations involve determining the electronic band structure and identifying where the bands cross the Fermi level. The resulting Fermi surface can then be visualized in three-dimensional momentum space. For rare-earth compounds, the strong electronic correlations associated with the f-electrons can make these calculations challenging and may require advanced methods beyond standard DFT.
The topology of the Fermi surface, including features like nesting, can give rise to interesting physical phenomena such as charge density waves and magnetic ordering. arxiv.org
Computational Studies of Defect Chemistry and Vacancy Networks in this compound
Computational studies, primarily employing first-principles calculations based on Density Functional Theory (DFT), have become instrumental in understanding the defect chemistry and the nature of vacancy networks in crystalline solids. While specific, in-depth computational studies exclusively focused on the defect chemistry of bulk this compound (HoSi₂) are not extensively available in publicly accessible research, valuable insights can be drawn from theoretical investigations of isostructural rare-earth silicides, such as Yttrium Disilicide (YSi₂) and Scandium Disilicide (ScSi₂). These studies provide a foundational understanding of the likely defect behavior in HoSi₂.
Point defects, such as vacancies, interstitials, and substitutional defects, are known to significantly influence the electronic and structural properties of materials. In rare-earth silicides, silicon vacancies are of particular interest. Theoretical models have demonstrated that the crystal structure of compounds like YSi₂ can be understood as a derivative of a more straightforward structure (the AlB₂ type) through a process of atomic relaxation around silicon vacancies within the silicon atomic planes. This suggests that silicon vacancies are not merely random occurrences but play a fundamental role in stabilizing the observed crystal structure.
First-principles calculations for analogous rare-earth silicide systems have shown that specific ordered arrangements of silicon vacancies are energetically more favorable than a random distribution. This ordering of vacancies can lead to the formation of complex vacancy networks within the crystal lattice. The stability and configuration of these networks are dictated by the minimization of the total energy of the system. While direct computational data on vacancy formation energies in HoSi₂ is scarce, the principles derived from similar compounds suggest that both Holmium and Silicon vacancies, as well as their complexes, would have distinct formation energies that depend on the chemical potential of the constituent elements.
The electronic structure of this compound is also profoundly affected by the presence of defects. Vacancies can introduce localized electronic states within the band gap of the material, which can alter its electrical and optical properties. Computational studies on defective crystalline solids often calculate the density of states (DOS) to analyze these changes. For instance, a silicon vacancy would create dangling bonds on the neighboring atoms, leading to the emergence of new energy levels. The precise energy of these defect-induced states is a key output of DFT calculations.
Advanced Structural Characterization and Morphological Analysis of Holmium Disilicide
High-Resolution Microscopy Techniques for Holmium Disilicide
High-resolution microscopy techniques enable the direct visualization of material morphology and surface topography at the atomic scale, offering detailed information about nanostructures and surface phenomena.
Scanning Tunneling Microscopy (STM) for Holmium Silicide Surface Reconstruction
Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that allows for atomic-scale imaging of conductive materials by probing the quantum mechanical tunneling current between a sharp conductive tip and the sample surface. For holmium silicides, STM has been instrumental in elucidating surface reconstructions and nanostructure formation during deposition on silicon substrates.
When holmium is deposited onto the Si(001) surface at elevated temperatures, it forms holmium silicide islands and highly elongated nanowires, alongside holmium-induced substrate surface reconstructions. STM studies have provided structural details of both these reconstructions and the nanowires aps.org. Scanning Tunneling Spectroscopy (STS), a mode of STM, has revealed that these holmium silicide nanowires exhibit more metallic characteristics compared to larger silicide islands or the reconstructed substrate surface aps.org. On Si(111) surfaces, STM has been employed to study both two-dimensional (2D) and three-dimensional (3D) holmium silicide structures, with experimental data often compared to ab initio density-functional theory (DFT) calculations to validate proposed structural models uq.edu.au. STM also allows for the observation of surface reconstructions induced by the deposition of holmium on semiconductor surfaces, such as specific periodicities like the Ge(111)5×1-Ho system observed on germanium substrates researchgate.net.
Table 1: Observed Surface Structures and Reconstructions During Holmium Deposition
| Substrate | Deposited Element | Observed Structure/Reconstruction | Primary Technique | Reference |
| Si(001) | Holmium (Ho) | Ho silicide islands, Ho silicide nanowires, Ho-induced reconstructions | STM, LEED | aps.org |
| Si(111) | Holmium (Ho) | 2D Ho silicide, 3D Ho silicide islands, Si(111)-1x1-Ho structure | STM, LEED | uq.edu.au |
| Ge(111) | Holmium (Ho) | Ho nanorods, Ge(111)5x1-Ho system | STM | researchgate.net |
Transmission Electron Microscopy (TEM) for Holmium Silicide Nanostructure Analysis
Transmission Electron Microscopy (TEM) offers exceptionally high resolution, enabling the visualization of materials at the atomic scale and providing detailed insights into their internal structure and morphology. TEM is a preferred method for directly measuring nanoparticle size, grain size, size distribution, and morphology nanocomposix.comnanoscience.com.
In the context of rare-earth silicides, TEM has been used to analyze nanostructures, revealing their internal atomic arrangements and crystal phases. For instance, studies on thulium and dysprosium silicides have shown that nanostructures can comprise different phases, such as orthorhombic TmSi and hexagonal Tm₃Si₅, or hexagonal and orthorhombic/tetragonal structures for dysprosium silicides researchgate.net. These silicide nanostructures can form as connected or overlapping units, suggesting mechanisms for strain relief at the interface with the substrate researchgate.net. TEM can also provide crystallographic information through selected-area diffraction (SAD) patterns, complementing high-resolution imaging nanoscience.com. While specific TEM studies focusing exclusively on this compound nanostructures are less detailed in the provided snippets, the general capabilities of TEM are well-established for analyzing the nanoscale features and crystalline nature of related rare-earth silicide systems researchgate.netresearchgate.net. High-resolution TEM has also been mentioned in studies involving holmium google.com.
Table 2: Nanostructure Characterization in Rare-Earth Silicides via TEM
| Rare-Earth Silicide | Nanostructure Type | Key Crystal Phases Observed | Primary Technique | Reference |
| Thulium Silicides | Nanostructures | Orthorhombic TmSi, Hexagonal Tm₃Si₅ | TEM | researchgate.net |
| Dysprosium Silicides | Nanostructures | Hexagonal, Orthorhombic/Tetragonal | TEM | researchgate.net |
| Holmium Silicides | Islands, Nanowires | Tetragonal or Hexagonal (on Si(100)) | TEM, STM | researchgate.net, aps.org |
Diffraction-Based Structural Elucidation of this compound
Diffraction techniques utilize the interaction of waves (X-rays, electrons, or neutrons) with the periodic atomic lattice to deduce crystallographic information, phase identification, and magnetic structures.
X-ray Diffraction (XRD) for Polymorphic Phase Identification in Holmium Silicides
X-ray Diffraction (XRD) is a fundamental, non-destructive technique for identifying and quantifying crystalline phases within a material rjleegroup.com. It functions by directing X-rays at a sample and analyzing the angles and intensities of the scattered rays, which produce a unique diffraction pattern serving as a material's "fingerprint" rjleegroup.commalvernpanalytical.com. This pattern allows for the identification of crystalline structures by comparison with extensive databases rjleegroup.com.
In the study of the holmium-silicon binary system, X-ray analysis has been employed to establish the phase diagram, identifying several intermetallic compounds, including holmium disilicides. Notably, the holmium-silicon system features dimorphous forms of this compound, designated as HoSi₂-a and HoSi₂-b capes.gov.br. XRD is also crucial for detecting and distinguishing polymorphic forms – different crystal structures of the same chemical compound – which can significantly influence material properties malvernpanalytical.comrigaku.com. Furthermore, XRD is used to study phase evolution as a function of temperature and stoichiometry, as observed in holmium silicate (B1173343) coatings where different silicate phases crystallize at specific temperatures researchgate.net.
Ion Scattering Spectroscopies for Holmium Silicide
Ion scattering spectroscopies, especially Medium-Energy Ion Scattering (MEIS), offer quantitative and depth-resolved analysis capabilities vital for understanding the complex structures formed at the interfaces of thin films like holmium silicide.
Medium-Energy Ion Scattering (MEIS) for Holmium Silicide Surface and Interface Structure
Medium-Energy Ion Scattering (MEIS) has been extensively employed to quantitatively analyze the structure of holmium silicide islands and layers grown on silicon substrates, particularly Si(100) and Si(111) researchgate.netaps.orgarxiv.orgresearchgate.netyork.ac.uk. This technique utilizes incident ions in the tens to hundreds of keV range, providing a depth resolution on the order of Angstroms sasj.jpsanyo-si.comkoreascience.krmdpi.comarxiv.orgresearchgate.net. MEIS is adept at determining compositional depth profiles, stoichiometry, and structural details, including the presence and nature of strain within thin films and at interfaces researchgate.netsasj.jpsanyo-si.commdpi.comarxiv.orgresearchgate.net.
Analysis of Holmium Silicide on Si(100): On the Si(100) surface, holmium silicide growth typically results in the formation of islands. MEIS studies have been instrumental in distinguishing between the different structural phases that can form. Structure fitting to MEIS experimental data has unambiguously shown the presence of the tetragonal silicide phase researchgate.netaps.orgarxiv.orgresearchgate.netyork.ac.uk. In contrast, the hexagonal phase is often associated with the growth of nanowires observed at submonolayer coverages researchgate.netresearchgate.net. MEIS simulations incorporating lateral strain relief have also been performed, demonstrating good agreement with experimental data and providing insights into the structural relaxation mechanisms in nanoislands researchgate.netaps.org. The substrate temperature during deposition significantly influences the resulting phase; deposition onto a liquid nitrogen-cooled substrate followed by annealing tends to yield the hexagonal phase, whereas deposition onto a hot substrate favors the formation of the tetragonal phase researchgate.netresearchgate.net.
Analysis of Holmium Silicide on Si(111): For three-dimensional (3D) holmium silicide grown on Si(111), MEIS has been used to elucidate the structure of the surface bilayer aps.orgresearchgate.netrutgers.edu. These studies have revealed that the surface typically exhibits sixfold symmetry, attributed to a mixture of reversed and non-reversed buckled bilayers (B-type and A-type) aps.orgresearchgate.net. Additionally, a threefold surface symmetry has been observed, indicative of preferential growth of an A-type buckled bilayer aps.orgresearchgate.net. MEIS has enabled the determination of specific structural parameters, such as the position of the surface Si bilayer relative to the first Ho layer and the vertical buckling separation within the bilayer aps.orgresearchgate.net. For instance, the Si bilayer sits (B43327) approximately 1.97±0.01 Å above the first Ho layer, with a vertical buckling of 0.79±0.04 Å aps.orgresearchgate.net. The Ho-Ho vertical spacing was found to be 4.01±0.02 Å, which is compressed compared to bulk values due to strain relief at the interface aps.orgresearchgate.net.
Table 1: MEIS Structural Findings for Holmium Silicide on Silicon Substrates
| Substrate | Silicide Phase Identified | Key Structural Findings | Reference(s) |
| Si(100) | Tetragonal | Islands formed; tetragonal phase present, hexagonal phase associated with nanowires at submonolayer coverages. MEIS quantifies strain and aids in simulating strain relief. researchgate.netaps.orgarxiv.orgresearchgate.netyork.ac.uk | researchgate.netaps.orgarxiv.orgresearchgate.netyork.ac.uk |
| Si(111) | 3D Holmium Silicide | Surface exhibits sixfold symmetry (mixture of B-type and A-type buckled bilayers). Threefold surface also observed (preferential A-type growth). | aps.orgresearchgate.netrutgers.edu |
| Si(111) | 3D Holmium Silicide | Si bilayer position above first Ho layer: 1.97±0.01 Å. Vertical buckling separation: 0.79±0.04 Å. Ho-Ho vertical spacing: 4.01±0.02 Å (compressed due to strain). | aps.orgresearchgate.net |
In-Situ Characterization during Holmium Silicide Growth and Phase Transitions
While direct in-situ monitoring of holmium silicide growth and phase transitions is not extensively detailed in the provided literature snippets, the general principles and techniques for in-situ characterization of silicide formation are well-established and crucial for understanding these processes. In-situ techniques allow for real-time observation of reactions, phase evolution, and structural changes as they occur during deposition or annealing, providing critical insights that ex-situ methods cannot capture.
For various silicide systems, including nickel silicides (NiSi, Ni₂Si), molybdenum silicides, and palladium silicides, a suite of in-situ methods are commonly employed. These include:
X-ray Diffraction (XRD) and X-ray Reflectivity (XRR): Used to identify crystalline phases, monitor phase transformations, determine layer thicknesses, and track growth kinetics in real-time electrochem.orgaip.orgresearchgate.netacs.org.
Micro-Raman Spectroscopy (microRS): Provides information on vibrational modes and phase formation, allowing for the study of reactions and transformations as a function of temperature researchgate.netresearchgate.net.
Elastic Light Scattering: Employed to probe changes in surface roughness during film growth and annealing electrochem.org.
Resistivity Measurements: Used to monitor electrical property changes that often correlate with phase transitions and structural evolution electrochem.orgmit.edu.
Laser Deflection: Measures growth stress, which can be correlated with interfacial reactions and phase formation aip.org.
Low Energy Ion Scattering (LEIS): Can monitor surface stoichiometry during deposition or annealing aip.org.
The MEIS studies on holmium silicide highlight the importance of controlling deposition parameters, such as substrate temperature, which directly influence the resulting silicide phase researchgate.netresearchgate.net. An in-situ approach would complement these findings by allowing direct observation of how these parameters affect the initial stages of HoSi₂ nucleation and growth, and how different phases evolve under controlled conditions. Understanding these dynamic processes is key to controlling the final structure and properties of holmium silicide films for advanced applications.
Table 2: Common In-Situ Characterization Techniques for Silicide Formation
| Technique | Primary Application in Silicide Research | Example Silicide Systems Studied |
| X-ray Diffraction (XRD) | Phase identification, texture analysis, phase transformation monitoring, crystallinity assessment. | NiSi, MoSi₂, Pd₂Si |
| X-ray Reflectivity (XRR) | Layer thickness, density, surface/interface roughness, growth kinetics. | NiSi, Pd₂Si |
| Micro-Raman Spectroscopy | Phase identification, chemical bonding, stress, vibrational analysis during reactions. | NiSi |
| Elastic Light Scattering | Surface morphology and roughness evolution during annealing. | Ni-Si |
| Resistivity Measurements | Monitoring electrical property changes correlated with phase transformations and film quality. | Ni-Si |
| Laser Deflection | Measuring stress evolution during thin film growth and reactions. | Mo-Si |
| Low Energy Ion Scattering (LEIS) | Surface stoichiometry and composition analysis during deposition or annealing. | Mo-Si |
| Synchrotron Radiation Techniques | High-speed diffraction, reflectivity, and spectroscopy for detailed real-time process monitoring. | Ni-Si, Pd-Si |
Compound Names Mentioned:
this compound (HoSi₂)
Silicon (Si)
Dysprosium silicide (DySi₂)
Erbium silicide (ErSi₂)
Nickel silicide (NiSi, Ni₂Si, Ni₃Si, NiSi₂)
Molybdenum silicide (MoSi₂)
Palladium silicide (Pd₂Si)
Hafnium oxide (HfO₂)
Silicon dioxide (SiO₂)
Titanium nitride (TiN)
Tantalum silicide (TaSi₂)
Yttrium disilicide (YSi₂)
Copper silicide (CuSi)
Fundamental Studies of Holmium Disilicide Magnetic Ordering and Phenomena
Antiferromagnetic and Ferromagnetic Phase Transitions in Holmium Silicides
Research into the magnetic properties of holmium silicides reveals a prevalence of antiferromagnetic ordering at cryogenic temperatures. Unlike ferromagnetic materials, which exhibit a spontaneous net magnetic moment, antiferromagnets have opposing magnetic moments on different sublattices that cancel each other out, resulting in a zero net magnetic moment in the absence of an external magnetic field. Studies on various holmium silicide compositions, particularly those with silicon deficiencies (HoSi₂₋δ), confirm the presence of a transition from a paramagnetic state to an antiferromagnetic state upon cooling. researchgate.net So far, research has not indicated the presence of a ferromagnetic phase transition in holmium disilicide.
The critical temperature at which a material transitions from a paramagnetic to an antiferromagnetic state is known as the Néel temperature (Tₙ). For this compound and related compounds, this is the primary magnetic transition temperature observed. There is no evidence of a ferromagnetic transition, and therefore a Curie temperature is not a relevant parameter for this compound.
Early investigations into the magnetic properties of rare-earth disilicides identified a Néel temperature of approximately 10 K for HoSi₂. researchgate.net More recent studies on non-stoichiometric holmium silicides with an AlB₂-type crystal structure, which is stabilized by the presence of silicon vacancies, have provided more detailed characterization. For the specific composition of HoSi₁.₆₇, a clear antiferromagnetic transition has been identified with a Néel temperature of 17.6 K. researchgate.net Magnetic susceptibility measurements on samples with the nominal composition HoSi₂.₀₀ also show a clear transition to an antiferromagnetic state, consistent with a second-order phase transition. researchgate.net
| Compound | Néel Temperature (Tₙ) | Reference |
|---|---|---|
| HoSi₂ | ~10 K | researchgate.net |
| HoSi₁.₆₇ | 17.6 (±0.2) K | researchgate.net |
The magnetic ordering in holmium silicides is highly sensitive to stoichiometry and the presence of defects or dopants. The AlB₂-type crystal structure, which is common in silicon-deficient compositions like HoSi₁.₆₇, is stabilized by natural defects, specifically vacancies at the silicon sites. researchgate.net These vacancies play a crucial role in the magnetic properties of the material.
Studies have shown that the antiferromagnetic order can be manipulated by altering the vacancy sites. When these silicon vacancies are intentionally filled with nickel atoms, a suppression of the magnetic order is observed. researchgate.net This indicates that the presence and arrangement of vacancies, as well as the introduction of dopant atoms, can directly influence the exchange interactions between the Holmium ions, thereby altering the stability and nature of the antiferromagnetic state. The distance between the in-plane Ho³⁺ ions appears to be a critical parameter that determines the transition between antiferromagnetic and ferromagnetic order in the broader family of AlB₂-type holmium compounds. researchgate.net
Helimagnetic and Conical Magnetic Structures in Holmium and Related Compounds
While elemental holmium is known for its complex magnetic structures, including a helical antiferromagnetic (helimagnetic) phase between 20 K and 132 K and a conical ferromagnetic phase below 20 K, the magnetic ordering in this compound is different. Early neutron diffraction studies on heavy rare-earth disilicides, including HoSi₂, revealed the presence of modulated magnetic structures. researchgate.netjournaldephysique.org A modulated structure is one in which the direction or magnitude of the magnetic moments varies periodically through the crystal lattice, which is a characteristic of non-collinear antiferromagnetism. This is distinct from the simple collinear antiferromagnetism where moments are strictly antiparallel. However, the specific helimagnetic and conical arrangements found in pure holmium have not been reported for HoSi₂. The modulated magnetic structure in HoSi₂ represents a simpler form of complex ordering compared to its elemental counterpart.
Magnetic Anisotropy and Domain Structure Investigations in Holmium Silicides
Magnetic anisotropy describes the dependence of a material's magnetic properties on the direction of the applied magnetic field relative to the crystal lattice. In materials with high anisotropy, the magnetic moments preferentially align along specific crystallographic directions, known as "easy axes." While magnetic anisotropy is a critical factor in understanding the behavior of magnetic materials, particularly in single-crystal forms, specific research findings on the magnetic anisotropy and the resulting magnetic domain structure in this compound are limited in the current scientific literature. Studies on isostructural compounds like HoAl₂Ge₂ have shown that the ab-plane acts as the easy plane of magnetization, but similar detailed investigations for HoSi₂ have not been extensively reported. researchgate.netaip.org
Magneto-Structural Coupling Research in this compound
Magneto-structural coupling, also referred to as magnetoelastic coupling, describes the interaction between a material's magnetic state and its crystal lattice. This coupling can lead to phenomena such as magnetostriction, where the material's dimensions change in response to a magnetic field. In rare-earth metals and compounds, this effect can be particularly strong due to the nature of the 4f electron orbitals. amanote.comaps.orgdtic.milmcmaster.ca Despite its importance for understanding the fundamental physics of magnetic materials, specific experimental or theoretical studies focusing on the magneto-structural coupling in this compound are not widely available in the published literature.
Investigation of Magnetic Entropy Changes in Holmium Silicides
The magnetocaloric effect (MCE) is a phenomenon where a magnetic material's temperature changes in response to an applied magnetic field. This effect is quantified by the magnetic entropy change (-ΔSₘ). Materials with a large MCE are of interest for applications in magnetic refrigeration. The MCE is typically largest near a magnetic phase transition.
For holmium silicides, the MCE has been investigated in the context of their antiferromagnetic transitions. In the vacancy-rich compound HoSi₁.₆₇, the magnetic entropy change at the Néel temperature (17.6 K) was found to be 0.05 J/cm³K for a magnetic field change from 5 T to 0 T. researchgate.net Furthermore, studies have shown that when the silicon vacancies in this structure are replaced with nickel, which suppresses the magnetic ordering, there is a corresponding increase in the magnetic entropy change. researchgate.net Research on samples with a composition of HoSi₂.₀₀ indicated that their magnetocaloric properties were similar to those reported in earlier studies on HoSi₂ and HoSi₁.₉. researchgate.net
| Compound | Magnetic Entropy Change (-ΔSₘ) | Conditions | Reference |
|---|---|---|---|
| HoSi₁.₆₇ | 0.05 (±0.01) J/cm³K | At Tₙ = 17.6 K; Field change 5T to 0T | researchgate.net |
Theoretical Modeling of Magnetic Interactions in Holmium Silicides (e.g., RKKY interactions)
The magnetic ordering in holmium silicides, particularly this compound (HoSi₂), is understood to be governed by indirect exchange interactions, as direct overlap of the 4f electron wavefunctions of neighboring holmium atoms is negligible. The primary theoretical framework for describing these interactions is the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. liv.ac.ukresearchgate.net This model is particularly relevant for rare-earth metals and their compounds, where localized magnetic moments of the 4f electrons are coupled via the conduction electrons. liv.ac.ukresearchgate.net
The RKKY interaction is characterized by an oscillatory and long-range nature. wikipedia.org A localized magnetic moment of a Ho³⁺ ion induces a spin polarization in the surrounding sea of conduction electrons. This spin polarization is not uniform but oscillates with distance, decaying in amplitude. A second Ho³⁺ ion at a certain distance then interacts with this spin-polarized electron sea, leading to an effective coupling between the two holmium ions. liv.ac.uk
The nature of this coupling, whether ferromagnetic or antiferromagnetic, depends critically on the distance between the magnetic ions and the electronic structure of the material (specifically, the Fermi surface of the conduction electrons). liv.ac.uk The strength and sign of the interaction oscillate as a function of distance, which can lead to complex magnetic structures.
Recent research on holmium silicides with the AlB₂-type structure, such as HoSi₁.₆₇, has provided experimental evidence that supports the prevalence of the RKKY interaction. researchgate.netresearchgate.net These studies have shown that HoSi₁.₆₇ exhibits an antiferromagnetic order with a Néel temperature of 17.6(2) K. researchgate.netresearchgate.netarxiv.org A key finding is the strong dependence of the magnetic properties on the interatomic distance between the in-plane Ho³⁺ ions. researchgate.netresearchgate.net This is a hallmark of the RKKY interaction, where changes in the lattice parameter directly influence the oscillatory exchange coupling, potentially leading to a transition between ferromagnetic and antiferromagnetic ordering. researchgate.net For instance, while HoSi₁.₆₇ is antiferromagnetic, the isostructural HoB₂ compound is ferromagnetic, a difference that is attributed to the variation in the distance between the holmium ions. researchgate.netresearchgate.net
While first-principles calculations and detailed theoretical modeling for this compound are not extensively available in the literature, the experimental data strongly suggest that the RKKY model is the appropriate framework for understanding its magnetic behavior. Such theoretical modeling would involve calculating the electronic band structure to determine the Fermi wave vector and the density of states at the Fermi level, which are crucial parameters in the RKKY formulation.
Below is a data table summarizing key experimental parameters for HoSi₁.₆₇ that are relevant for theoretical modeling.
| Property | Value | Reference |
| Crystal Structure | AlB₂-type | researchgate.net |
| Magnetic Ordering | Antiferromagnetic | researchgate.netresearchgate.net |
| Néel Temperature (Tₙ) | 17.6(2) K | researchgate.netresearchgate.netarxiv.org |
| Key Theoretical Model | RKKY Interaction | liv.ac.ukresearchgate.net |
| Influencing Factor | Distance between in-plane Ho³⁺ ions | researchgate.netresearchgate.net |
Surface and Interface Science of Holmium Disilicide
Interface Formation and Chemical Bonding at Silicon Substrates with Holmium Disilicide
The formation of this compound (HoSi₂) on silicon substrates, particularly on the Si(111) surface, has been a subject of significant investigation. The process typically involves the deposition of holmium onto the silicon substrate followed by annealing at elevated temperatures. uq.edu.au This results in the formation of a two-dimensional (2D) or three-dimensional (3D) silicide layer.
The chemical bonding at the HoSi₂/Si interface is characterized by the hybridization of holmium 5d and silicon 3p electrons. uq.edu.au This interaction is fundamental to the electronic structure of the resulting silicide. The bonding structure is influenced by the atomic arrangement at the interface, which in turn depends on the deposition and annealing conditions. In the 2D silicide structure, a monolayer of holmium atoms is typically buried beneath a bilayer of silicon atoms. aps.org This top silicon bilayer exhibits a buckling that is opposite to that of the bulk silicon, a characteristic feature of such rare-earth silicide interfaces. aps.org
The formation of the interface effectively suppresses the original surface states of the silicon substrate, as a new surface reconstruction is formed. aps.org The electronic properties of the interface are dominated by the newly formed Ho-Si bonds.
Surface Reconstruction and Energetics of Holmium Silicides
The surface of holmium silicide on Si(111) exhibits distinct reconstructions depending on the thickness of the silicide layer. For a 2D holmium silicide layer, a bright, threefold p(1x1) Low-Energy Electron Diffraction (LEED) pattern is observed, indicating a well-ordered surface. aps.org In the case of thicker, 3D silicide films, a (√3 × √3)R30° LEED pattern is typically seen. aps.org The threefold rotational symmetry of this pattern suggests a well-ordered surface with a consistent buckling direction. aps.org
The growth of additional silicon layers on top of the 2D holmium silicide surface has also been studied. aps.orgyork.ac.uk At temperatures around 400°C, the silicon overlayers form islands that can exhibit various reconstructions, including 1x1, 7x7, and 2x1 patterns. aps.org The underlying holmium silicide layer, however, tends to remain intact. aps.org
| Silicide Type | Observed LEED Pattern | Key Characteristics |
|---|---|---|
| 2D Holmium Silicide | p(1x1) | Bright, threefold symmetry, indicating a well-ordered monolayer. aps.org |
| 3D Holmium Silicide | (√3 × √3)R30° | Threefold rotational symmetry, influenced by silicon vacancy networks. aps.org |
Work Function Modulation at Holmium Silicide Interfaces
The work function at the interface between holmium silicide and another material, such as silicon, is a critical parameter for electronic device applications. Silicides, in general, are used to form ohmic and Schottky contacts, and their work function plays a significant role in determining the electrical properties of these contacts. wikipedia.org
For rare-earth silicides, the work function is expected to increase linearly with the silicon content. osti.gov The formation of a silicide layer at a metal-semiconductor interface can modulate the work function, which is crucial for controlling the Schottky barrier height. wikipedia.org The presence of silicon atoms at the silicide surface can inhibit the redistribution of electronic charge that is characteristic of elemental metal surfaces. osti.gov
Interfacial Diffusion Processes and Kinetics in Holmium Silicide Formation
The formation of this compound is a result of reactive diffusion between holmium and silicon. bohrium.com This process involves the interdiffusion of atoms across the interface, leading to the nucleation and growth of the silicide phase. The kinetics of this formation can be influenced by factors such as temperature, the thickness of the reacting layers, and the presence of any interfacial barriers. bohrium.com
In thin-film systems, the growth of the silicide layer can be controlled by either the interfacial reaction rate or the diffusion rate of the atomic species through the growing silicide layer. bohrium.com Generally, the process is exothermic. wikipedia.org The specific diffusion mechanisms and activation energies for this compound formation are not detailed in the provided search results, but the general principles of silicide formation suggest that these would be key parameters in controlling the growth of the HoSi₂ layer.
The presence of impurities, such as oxygen, can significantly affect the kinetics of silicide formation. Oxygen can accumulate at the interface and may hinder or alter the reaction pathways, potentially leading to the formation of different silicide phases or requiring higher temperatures for the reaction to proceed.
Heteroepitaxy and Formation of Core-Shell Nanostructures Involving Holmium Silicides
The epitaxial growth of holmium silicide on silicon substrates is possible due to their good lattice match. This allows for the formation of high-quality, single-crystal silicide layers, which is a form of heteroepitaxy.
Building on this, the formation of core-shell nanostructures involving holmium silicide is a promising area for the development of novel nanomaterials. While specific examples of holmium silicide core-shell structures are not detailed in the search results, the principles of forming such structures with other silicides can be applied. For instance, the controlled radial diffusion of a metal into silicon nanowires has been demonstrated to create silicon/metal silicide core-shell heterostructures. nih.govresearchgate.net
Advanced Functional Properties and Their Underlying Mechanisms in Holmium Disilicide
Investigation of Thermoelectric Mechanisms in Holmium Disilicide
While extensive quantitative data on the thermoelectric performance of this compound is still emerging, the compound is being investigated for its thermoelectric potential. wikipedia.org The interest stems from properties inherent to its structure and the general characteristics of rare-earth (RE) silicides. Metal silicides are considered promising candidates for thermoelectric applications due to their low toxicity and high chemical stability. researchgate.netablesci.com
The primary mechanisms under consideration for thermoelectricity in this compound are rooted in its crystal structure and electronic properties. HoSi₂ possesses a layered hexagonal crystal structure, which may contribute to favorable thermoelectric properties by creating anisotropy in thermal and electrical transport. wikipedia.org Such layered structures can potentially impede phonon transport (reducing lattice thermal conductivity) without severely degrading electron mobility, a key strategy for enhancing the thermoelectric figure of merit (ZT).
Furthermore, rare-earth silicides as a class can exhibit behaviors such as heavy fermion or mixed valence states. researchgate.netablesci.com These phenomena can lead to an unusually large Seebeck coefficient, a critical component of the thermoelectric power factor, especially at low to near-room temperatures. researchgate.net The investigation into this compound focuses on whether its electronic structure, influenced by the holmium f-electrons, can produce a high power factor, making it a candidate for waste heat recovery applications. wikipedia.org
Table 1: General Thermoelectric Properties of Promising Silicide Classes
| Silicide Class | Typical Operating Temperature | Notable Characteristics |
|---|---|---|
| Magnesium Silicides (e.g., Mg₂Si) | 600 K - 800 K | High thermoelectric efficiency (ZT) in this range. researchgate.netoup.com |
| Transition Metal Silicides (e.g., FeSi₂, CrSi₂) | > 800 K | High-temperature stability. researchgate.net |
Research into Spintronic Device Concepts Utilizing this compound
Spintronics utilizes the spin of an electron, in addition to its charge, to carry information. Materials for spintronic applications require tunable magnetic and electronic properties. arxiv.org Holmium, as an element, possesses the strongest magnetic moment of any naturally occurring element, making its compounds, including this compound, of fundamental interest for spintronics. stanfordmaterials.com
Recent research on holmium silicide (specifically HoSi₁.₆₇, which has a similar AlB₂-type structure) has identified an antiferromagnetic order with a Néel temperature (Tₙ) of 17.6 K. researchgate.netarxiv.orgresearchgate.net This finding is crucial as antiferromagnetic materials are gaining significant attention in spintronics. Antiferromagnetic spintronic devices promise higher densities and faster operation speeds compared to their ferromagnetic counterparts, as they are robust against external magnetic fields and produce no stray fields.
The combination of holmium's large magnetic moment and the observed antiferromagnetism in its silicides suggests potential spintronic applications. stanfordmaterials.comresearchgate.net Research concepts could involve using this compound as:
An active layer in spin-transfer torque devices: Where the spin orientation of holmium atoms could be manipulated by spin-polarized currents.
A component in magnetic tunnel junctions (MTJs): Where its antiferromagnetic nature could be used to pin the magnetization of an adjacent ferromagnetic layer.
A medium for generating and detecting spin currents.
While specific device concepts featuring HoSi₂ are still in the exploratory phase, its fundamental magnetic properties provide a strong basis for future research in this area. rsc.org
Table 2: Magnetic Properties of AlB₂-type Holmium Silicide (HoSi₁.₆₇)
| Property | Value | Unit |
|---|---|---|
| Magnetic Order | Antiferromagnetic (AFM) | - |
| Néel Temperature (Tₙ) | 17.6 (± 0.2) | K |
| Magnetic Entropy Change (at Tₙ, 5T field) | 0.05 (± 0.01) | J/cm³K |
Data from studies on HoSi₁.₆₇, a closely related phase to HoSi₂. researchgate.netresearchgate.net
Superconductivity Studies in this compound and Related Compounds (if applicable)
There is currently no evidence in scientific literature to suggest that this compound is a superconductor under ambient conditions. The search for superconductivity in rare-earth silicide systems is an active area of research, but HoSi₂ has not been identified as a superconducting material. researchgate.net
However, superconductivity has been observed in other classes of silicide compounds, particularly those involving transition metals. For instance, tungsten silicide (W₅Si₃) and molybdenum silicide (MoₓSi₁₋ₓ) exhibit superconductivity at low temperatures. researchgate.netresearchgate.net Additionally, some iron-based silicides like Lu₂Fe₃Si₅ are known to be superconductors, with properties that suggest an unconventional (non-phononic) mechanism. semanticscholar.org
Furthermore, research into other rare-earth compounds has revealed superconductivity under specific conditions. For example, certain rare-earth hydrides have been shown to be high-temperature superconductors under extreme pressure. nih.gov While this compound itself is not a known superconductor, the study of related silicide and rare-earth compounds provides context for materials discovery and the factors that promote or inhibit superconductivity.
Ohmic Contact Formation Mechanisms of this compound in Semiconductor Integration
An ohmic contact is a non-rectifying junction that allows current to flow easily in both directions, which is critical for connecting semiconductor devices to external circuitry. wikipedia.org Rare-earth silicides, including this compound, are considered for use in microelectronics as contact materials due to their stability and conductivity. wikipedia.org Specifically, rare-earth silicide layers have been successfully used to create ohmic contacts on n-type silicon (Si) substrates. nih.gov
The formation of an ohmic contact using this compound on a semiconductor like silicon typically involves several key mechanisms:
Silicidation Reaction: A thin film of holmium is deposited onto the silicon substrate and then annealed at high temperatures (often above 1000°C). wikipedia.org This process initiates a solid-state reaction between the holmium and silicon, forming a new, stable this compound layer at the interface. This in-situ formation creates a clean, intimate, and crystallographically aligned interface, which is crucial for good electrical contact. wikipedia.orgglobalsino.com
Low Schottky Barrier Height: As discussed in the next section, rare-earth silicides tend to form a low potential barrier (Schottky barrier) for electrons on n-type silicon. nih.gov A sufficiently low barrier allows for efficient charge transport via thermionic emission over the barrier, resulting in a low contact resistance that behaves linearly with voltage (Ohm's Law). byu.edu
Tunneling through the Barrier: To further reduce contact resistance and ensure ohmic behavior, the semiconductor region directly beneath the contact is often heavily doped (e.g., >10¹⁹ atoms/cm³). wikipedia.orgbyu.edu This high doping level makes the charge depletion region at the silicide-semiconductor interface extremely narrow. Carriers can then quantum-mechanically tunnel through this thin barrier, a mechanism known as field emission. stanford.edu This tunneling current is highly efficient and largely independent of temperature, leading to a very low-resistance ohmic contact.
The use of silicides like HoSi₂ circumvents problems associated with traditional metal contacts like aluminum, such as "spiking," where aluminum migrates into the silicon and shorts the device junction. globalsino.com
Schottky Barrier Physics in this compound Metal-Semiconductor Junctions
A Schottky barrier is a potential energy barrier for charge carriers formed at a metal-semiconductor junction. byu.edu The height of this barrier (ΦB) is a primary characteristic that determines whether the junction is rectifying (like a diode) or ohmic. byu.edu
According to the basic Schottky-Mott rule, the barrier height is determined by the difference between the metal's work function and the semiconductor's electron affinity. However, in practice, the barrier height at silicide-silicon interfaces is often influenced by more complex phenomena, such as:
Fermi Level Pinning: At the interface, there can be a high density of electronic states within the semiconductor's bandgap, known as interface states. These states can "pin" the Fermi level at a specific energy, making the Schottky barrier height less dependent on the silicide's work function and more dependent on the properties of the interface itself. stanford.edumdpi.com
Interface Dipoles and Chemical Bonding: The chemical bonds formed between the holmium and silicon atoms at the interface create an electric dipole layer that can significantly alter the local electrostatic potential and thus modulate the barrier height. nih.gov
Crystal Structure and Orientation: The specific crystallographic orientation of the silicon and the epitaxial relationship with the grown silicide layer can also influence the barrier height. researchgate.net
For rare-earth silicides, including by extension this compound, it has been empirically observed that they form low Schottky barriers on n-type silicon. nih.gov This property is precisely what makes them effective materials for forming ohmic contacts on n-type substrates. nih.gov Conversely, this implies they would form a high Schottky barrier on p-type silicon, a characteristic that could be exploited for applications like photodetectors.
Table 3: Compound Names
| Compound Name | Chemical Formula |
|---|---|
| This compound | HoSi₂ |
| Holmium Silicide | HoSiₓ |
| Silicon | Si |
| Magnesium Silicide | Mg₂Si |
| Iron Disilicide | FeSi₂ |
| Chromium Disilicide | CrSi₂ |
| Ytterbium Silicide | YbSi₂ |
| Tungsten Silicide | W₅Si₃ |
| Molybdenum Silicide | MoₓSi₁₋ₓ |
| Lutetium Iron Silicide | Lu₂Fe₃Si₅ |
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing holmium disilicide (HoSi₂)?
Methodological Answer: this compound is typically synthesized via high-temperature solid-state reactions or arc-melting under inert atmospheres (e.g., argon). Key steps include:
- Synthesis : Mixing stoichiometric ratios of holmium (Ho) and silicon (Si) powders, followed by heating at 1200–1500°C in vacuum-sealed quartz tubes.
- Characterization :
- X-ray diffraction (XRD) : To confirm crystal structure (hexagonal system, per CAS 12136-24-2) .
- SEM-EDS : To analyze microstructure and verify phase purity. For example, holmium oxide (Ho₂O₃) crystallites may form at grain boundaries if oxygen contamination occurs during synthesis .
- Thermal analysis : Differential scanning calorimetry (DSC) to study phase transitions.
Q. How does the thermal expansion coefficient (CTE) of this compound compare to other rare-earth silicides?
Methodological Answer: The CTE of HoSi₂ can be inferred from related materials. For example:
- Pure holmium metal has a CTE of 11.2 µm/m·K, while Ho₂O₃ exhibits 7.4 µm/m·K .
- Hafnium disilicide (HfSi₂) shows a higher CTE (16.4 µm/m·K), suggesting that silicide bonding and crystal structure significantly influence thermal expansion .
- Experimental Design : Use dilatometry to measure CTE under controlled heating rates (e.g., 5°C/min in nitrogen). Compare results with density functional theory (DFT) simulations for validation.
Q. What are the challenges in phase identification of holmium-containing alloys?
Methodological Answer: Phase separation and oxygen reactivity complicate HoSi₂ analysis:
- Microstructural Complexity : Adding Ho to Ti-Zr-Mn-V alloys shifts eutectic microstructures from two-phase to three-phase systems, with Ho₂O₃ forming at grain boundaries .
- EDS Limitations : Light elements (e.g., oxygen) may be underrepresented; combine with wavelength-dispersive spectroscopy (WDS) for accuracy.
- Mitigation : Use oxygen-free synthesis environments and post-synthesis annealing to minimize oxide formation.
Advanced Research Questions
Q. How can thermochemical modeling predict the stability of HoSi₂ in composite systems?
Methodological Answer: Adapt methodologies from molybdenum disilicide (MoSi₂) studies :
- Software Tools : Use FactSage or HSC Chemistry to model Gibbs free energy changes for reactions like:
- Key Parameters : Evaluate stability of HoSi₂ with potential reinforcements (e.g., SiC, Al₂O₃) under varying temperatures and oxygen partial pressures.
- Outcome : HoSi₂ is stable below 1800 K in inert atmospheres but may oxidize to Ho₂O₃ and silica (SiO₂) above 800°C in air .
Q. What mechanisms govern the oxidation behavior of HoSi₂ at high temperatures?
Methodological Answer: Oxidation studies require controlled environments:
- Thermogravimetric Analysis (TGA) : Heat HoSi₂ in air (20–1000°C) to track mass gain from oxide formation.
- Mechanism :
- Mitigation : Apply protective coatings (e.g., Al₂O₃) or alloy with refractory metals to suppress SiO₂ loss.
Q. How does this compound interact with ceramic reinforcements in composites?
Methodological Answer: Study phase compatibility using diffusion couples or spark plasma sintering (SPS):
Q. How can researchers resolve contradictions in reported CTE values for HoSi₂?
Methodological Answer: Discrepancies arise from synthesis methods and impurity levels:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
